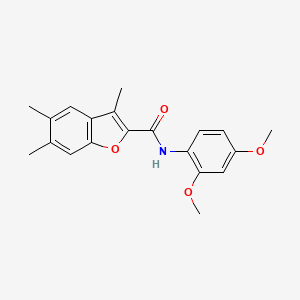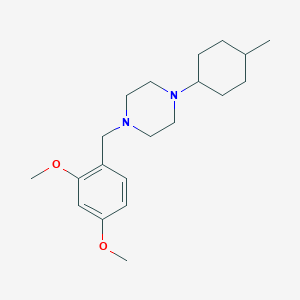![molecular formula C13H17N3O2S B5799864 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide, also known as DMAPT, is a synthetic compound that has shown promising results in cancer research. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which is involved in the regulation of genes associated with inflammation, cell proliferation, and apoptosis. In
Mécanisme D'action
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB complex. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide binds to the cysteine residue in the ATP-binding site of IKKβ, preventing its activation and subsequent activation of NF-κB. This leads to the downregulation of genes associated with inflammation, cell proliferation, and survival, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition to its anti-cancer effects, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is its specificity for NF-κB inhibition, which reduces the risk of off-target effects. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to have low toxicity in preclinical models, which makes it a promising candidate for further development as an anti-cancer agent. However, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide could focus on improving its pharmacokinetic properties, such as its solubility and half-life, to enhance its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, the role of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide in other diseases, such as inflammatory disorders, could be explored to expand its potential therapeutic applications.
Conclusion:
In conclusion, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is a promising anti-cancer agent that inhibits NF-κB activity through the targeting of IKKβ. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential as a therapeutic agent. The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide involves several steps, and its biochemical and physiological effects have been extensively studied. While 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has limitations, such as its limited solubility and short half-life, it remains a promising candidate for further development as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide involves several steps, including the reaction of 2-aminobenzamide with thionyl chloride, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoic anhydride. The final product is obtained by reacting the intermediate with thiourea. The yield of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is typically around 50%, and the compound is purified by column chromatography.
Applications De Recherche Scientifique
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been extensively studied for its potential as an anti-cancer agent. NF-κB is known to be overexpressed in many types of cancer, and its inhibition by 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been investigated for its potential as an anti-inflammatory agent, as NF-κB is involved in the regulation of inflammatory cytokines. Additionally, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)11(18)16-12(19)15-9-7-5-4-6-8(9)10(14)17/h4-7H,1-3H3,(H2,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPHCCKFWKNWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2,2-Dimethylpropanoyl)amino]carbonothioyl}amino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
